molecular formula C12H17NO2 B1278109 3-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 26815-13-4

3-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No. B1278109
CAS RN: 26815-13-4
M. Wt: 207.27 g/mol
InChI Key: CMVPGTWBRBJOQR-UHFFFAOYSA-N
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Description

The compound 3-[3-(Dimethylamino)propoxy]benzaldehyde is a chemical derivative of benzaldehyde, which is a pivotal building block in organic synthesis. It is characterized by the presence of a dimethylamino group attached to a propoxy substituent, which in turn is connected to the benzaldehyde core. This structure is related to various compounds studied in the provided papers, where dimethylamino benzaldehyde derivatives are synthesized and their reactivity is explored in different contexts.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzaldehyde derivatives with various reagents. For instance, the synthesis of dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones involves the reaction of fac-[ReX(CH3CN)2(CO)3] with N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone under controlled conditions, leading to the formation of mononuclear and dinuclear compounds . Another synthesis route is the preparation of p-(dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde using Ag2O as a catalyst, which highlights the versatility of dimethylamino benzaldehyde derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of dimethylamino benzaldehyde derivatives is often confirmed by spectroscopic methods such as UV, IR, and MS. X-ray diffraction is also used to establish the structure of crystalline compounds, as seen in the study of dinuclear thiosemicarbazones and the spatial structure determination of a phosphorus heterocycle expansion product . These analyses are crucial for understanding the conformation and stability of the synthesized compounds.

Chemical Reactions Analysis

Dimethylamino benzaldehyde derivatives participate in various chemical reactions. For example, the oxidation of dimethylamino benzaldehyde by tetraethylammonium bromochromate results in the formation of the corresponding acids . The modification of the Hantzsch reaction with p-(dimethylamino)benzaldehyde leads to the synthesis of complex heterocyclic compounds . Additionally, the reactivity of these derivatives in the formation of chelate rings and their behavior in solution is investigated, providing insights into their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino benzaldehyde derivatives are influenced by their molecular structure. The presence of the dimethylamino group can affect the electron distribution within the molecule, which in turn influences reactivity. The studies show that these compounds can form stable chelate rings and exhibit specific reactivity patterns, such as the formation of a chromate ester intermediate in oxidation reactions . The solubility and stability in different solvents, as well as the thermodynamics of their reactions, are also topics of interest in understanding their properties .

Scientific Research Applications

Oxidation and Thermodynamics Studies

Studies have investigated the oxidation of dimethylamino benzaldehyde derivatives, revealing insights into the kinetics and thermodynamics of these reactions. For example, the oxidation of N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in specific solvents led to the formation of corresponding acids, offering insights into the reaction order and thermodynamic parameters (Asghar, Malik, & Mansoor, 2014).

Catalysis and Stereochemistry

Research has also focused on the catalytic applications of dimethylamino benzaldehyde derivatives. A study on the asymmetric hetero-Diels-Alder reaction catalyzed by naphthyl-TADDOL used computational methods to understand the origins of stereoselection, highlighting the utility of these compounds in catalysis (Anderson, Dudding, Gordillo, & Houk, 2008).

Corrosion Inhibition

Dimethylamino benzaldehyde derivatives have been explored as corrosion inhibitors. A study demonstrated the effectiveness of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in acidic solutions, providing insights into its adsorption behavior and inhibition efficiency (Singh, Kumar, Udayabhanu, & John, 2016).

Synthesis of Organic Compounds

The compound's role in synthesizing various organic compounds, such as 3-Dimethylamino-3-phenylpropanol, through specific reactions like the Knoevenagel reaction, is highlighted, contributing to the synthesis of complex organic structures (Xiang, 2006).

Photodynamic Therapy and DNA Interaction

Studies on BODIPY derivatives synthesized using dimethylamino benzaldehyde compounds revealed their potential in photodynamic therapy and DNA interaction. These studies assessed their singlet oxygen quantum yields, DNA binding, and topoisomerase II inhibition, providing a foundation for potential therapeutic applications (Barut et al., 2020).

Organic Molecular Adducts for Opto-Electronic Applications

The synthesis of organic molecular adducts, like 4-(dimethylamino)benzaldehyde 4-nitrophenol, illustrates the application of these compounds in opto-electronic fields. This study focused on the material's crystal engineering and its properties relevant to nonlinear optical applications (Karthick et al., 2019).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection, and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVPGTWBRBJOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444013
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Dimethylamino)propoxy]benzaldehyde

CAS RN

26815-13-4
Record name 3-[3-(dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 61.0 g (0.50 mole) of 3-hydroxybenzaldehyde, 24.0 g of 50% NaH (0.50 mole), and 396 ml of 1.89N (0.75 mole) of 3-dimethylaminopropyl chloride in toluene in a procedure described for Example 2, part A, gives 69.0 g (66%) of colorless product, bp 155°-158°/3 mm.
Quantity
61 g
Type
reactant
Reaction Step One
Name
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66%

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